

An In-depth Technical Guide to Ethyl 5-bromobenzofuran-2-carboxylate

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Compound of Interest

Compound Name: Ethyl 5-bromobenzofuran-2-carboxylate

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Abstract: This technical guide provides a comprehensive overview of **Ethyl 5-bromobenzofuran-2-carboxylate**, a key heterocyclic building block in organic synthesis and medicinal chemistry. We will delve into its core chemical and physical properties, established synthesis protocols with mechanistic insights, key reactivity patterns, and significant applications in the development of complex molecules and pharmacologically active agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science, offering both foundational knowledge and practical, field-proven insights.

Compound Profile and Physicochemical Properties

Ethyl 5-bromobenzofuran-2-carboxylate is a halogenated benzofuran ester that serves as a versatile intermediate in organic synthesis.^[1] The presence of the bromine atom at the 5-position and the ethyl ester at the 2-position provides two distinct reactive sites, making it a valuable scaffold for building molecular complexity.^[1]

Chemical Identifiers:

- CAS Number: 84102-69-2^{[1][2][3]}
- IUPAC Name: ethyl 5-bromo-1-benzofuran-2-carboxylate^{[1][2]}
- Molecular Formula: C₁₁H₉BrO₃^{[1][4][5]}

- Molecular Weight: 269.09 g/mol [1][4]

The key physicochemical properties are summarized in the table below:

Property	Value	Source(s)
Physical Form	Solid, Powder	[2][3]
Melting Point	69-72 °C	[2]
Boiling Point	328.3 ± 22.0 °C at 760 mmHg	[2]
InChI Key	XLJWAHXXKBCDQNP-UHFFFAOYSA-N	[1][2]
SMILES	CCOC(=O)C1=CC2=C(O1)C=CC(=C2)Br	[1][6]

Synthesis and Mechanistic Considerations

The synthesis of **Ethyl 5-bromobenzofuran-2-carboxylate** is most effectively achieved through a one-pot reaction involving Perkin-like condensation and subsequent intramolecular cyclization. The choice of reagents and conditions is critical for achieving high yield and purity.

Protocol: Synthesis from 5-Bromosalicylaldehyde

This method is a robust and commonly cited procedure for preparing the title compound.[5][7] It involves the reaction of 5-bromosalicylaldehyde with an α -halo ester in the presence of a weak base.

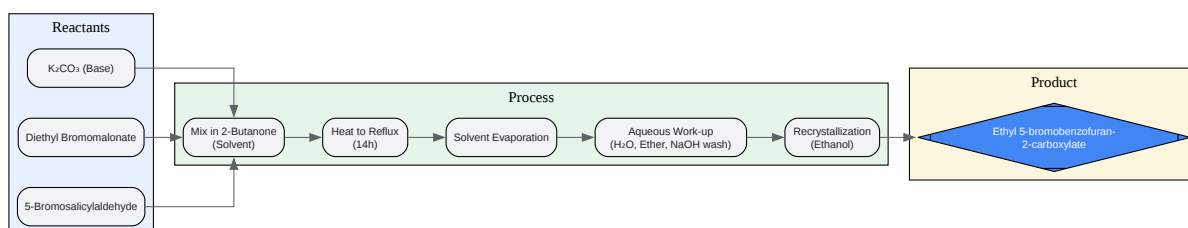
Causality and Mechanistic Insight:

- Base (K_2CO_3/Cs_2CO_3): A mild base like potassium or cesium carbonate is crucial. It serves to deprotonate the phenolic hydroxyl group of the salicylaldehyde, forming a phenoxide. This phenoxide is a potent nucleophile that attacks the electrophilic carbon of diethyl bromomalonate or ethyl bromoacetate.[7] A strong base could lead to unwanted side reactions, such as self-condensation of the aldehyde.

- Solvent (2-Butanone/DMF): A polar aprotic solvent like 2-butanone (MEK) or dimethylformamide (DMF) is ideal as it effectively solvates the carbonate base and the intermediate ions without participating in the reaction.[\[5\]](#)[\[7\]](#)
- Reaction Sequence: The reaction proceeds via an initial Williamson ether synthesis to form an ether intermediate. Subsequent intramolecular condensation (a variation of the Darzens reaction) followed by dehydration leads to the formation of the furan ring.

Step-by-Step Methodology:[\[5\]](#)[\[7\]](#)

- To a solution of 5-bromosalicylaldehyde (1.0 eq.) in 2-butanone or DMF, add potassium carbonate (2.0 eq.).
- Add diethyl bromomalonate (1.1 eq.) or ethyl bromoacetate (2.0 eq.) to the mixture.
- Heat the reaction mixture to reflux (for 2-butanone) or 120 °C (for DMF) and stir for 2-14 hours, monitoring progress by Thin Layer Chromatography (TLC).[\[5\]](#)[\[7\]](#)
- After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
- Add water to the residue. If a precipitate forms, it can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic phases with 5% sodium hydroxide solution to remove any unreacted starting material, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from ethanol to yield **Ethyl 5-bromobenzofuran-2-carboxylate** as a solid.



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Caption: Workflow for the synthesis of **Ethyl 5-bromobenzofuran-2-carboxylate**.

Key Applications in Research and Development

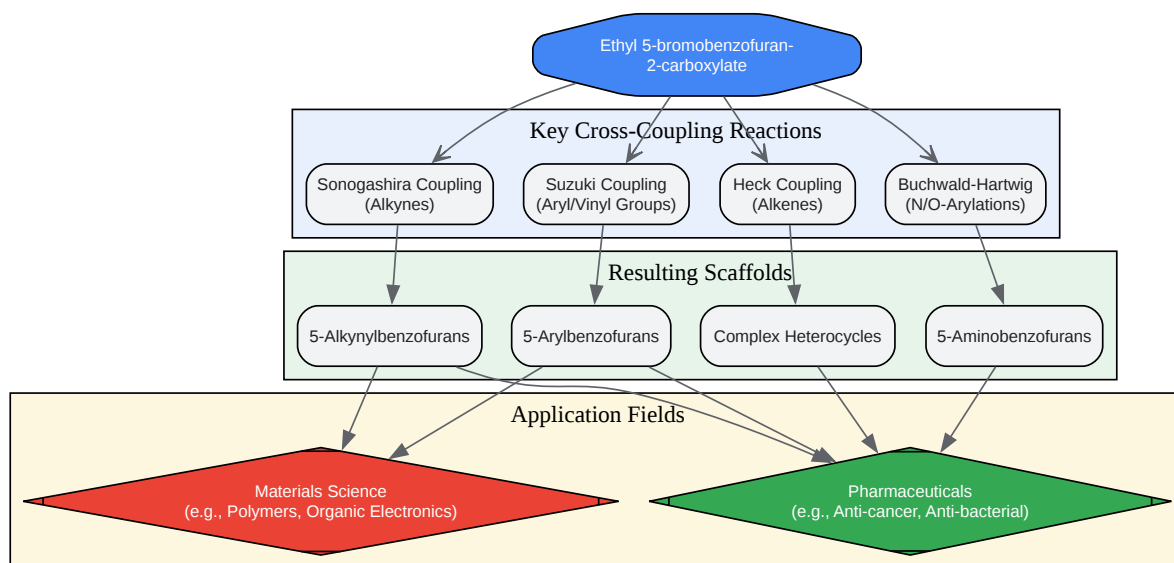
Ethyl 5-bromobenzofuran-2-carboxylate is not typically an end-product but rather a crucial intermediate. Its value lies in the strategic placement of the bromine atom, which is amenable to a wide range of metal-catalyzed cross-coupling reactions.

A. Building Block for Pharmaceutical Agents

The benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.^[8] This compound serves as a starting point for the synthesis of more complex benzofuran derivatives.^[1]

- **Cross-Coupling Reactions:** The C-Br bond at the 5-position is a prime site for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a vast array of aryl, alkyl, alkynyl, and amino substituents, enabling the exploration of the chemical space around the benzofuran core for drug discovery programs.
- **Lead Compound Development:** The inherent biological activity of the benzofuran moiety means that derivatives of this compound can serve as lead compounds for developing new

drugs.[1]

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Caption: Reactivity and application pathways of the title compound.

B. Use in Materials Science

The rigid, planar structure of the benzofuran ring system makes its derivatives of interest in materials science.[1] By functionalizing the 5-position, researchers can tune the electronic and photophysical properties of the molecule for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and polymers.[1]

Safety, Handling, and Storage

As a brominated organic compound, **Ethyl 5-bromobenzofuran-2-carboxylate** requires careful handling in a laboratory setting.[1]

- **Hazard Identification:** It is classified as harmful and an irritant. Hazard statements indicate it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
- **Personal Protective Equipment (PPE):** Always handle this chemical inside a fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
- **Handling Precautions:** Avoid inhalation of dust/fumes and prevent contact with skin and eyes. [1][2] In case of contact, rinse immediately with plenty of water.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store at room temperature.[2]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.[1]

Conclusion

Ethyl 5-bromobenzofuran-2-carboxylate is a high-value chemical intermediate owing to its versatile reactivity and the biological significance of its core structure. Its straightforward synthesis and the strategic utility of its bromine handle for cross-coupling reactions make it an indispensable tool for chemists in both pharmaceutical and materials science research. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in creating novel and complex molecular architectures.

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